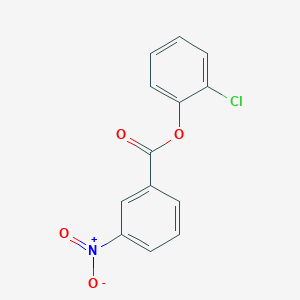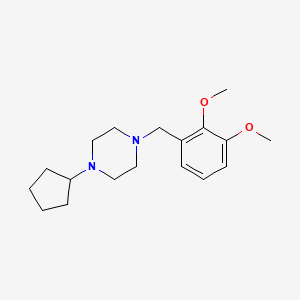![molecular formula C16H23N3O2S B5769291 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide, commonly known as BPTES, is a small molecule inhibitor that has been widely used in scientific research to study the metabolic pathways of cancer cells.
作用机制
BPTES binds to the active site of glutaminase, preventing the enzyme from converting glutamine to glutamate. This leads to a decrease in the levels of glutamate in cancer cells, which in turn inhibits their growth and proliferation. BPTES has been shown to be particularly effective in targeting cancer cells that are dependent on glutamine for survival, such as those with mutations in the oncogene MYC.
Biochemical and Physiological Effects
BPTES has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the levels of glutamate in cancer cells. BPTES has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of BPTES is its specificity for glutaminase, which makes it an ideal tool for studying the metabolic pathways of cancer cells. However, BPTES has some limitations for lab experiments. It is highly reactive and can degrade quickly, which makes it difficult to work with. Additionally, BPTES has poor solubility in water, which can limit its effectiveness in certain experiments.
未来方向
There are many future directions for research on BPTES. One area of interest is the development of more stable and soluble analogs of BPTES that can be used in a wider range of experiments. Another area of interest is the combination of BPTES with other cancer treatments to increase its effectiveness. Finally, there is ongoing research on the role of glutaminase in cancer metabolism and the potential for targeting this enzyme in the development of new cancer therapies.
Conclusion
In conclusion, BPTES is a small molecule inhibitor that has been widely used in scientific research to study the metabolic pathways of cancer cells. It specifically targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. BPTES has a number of biochemical and physiological effects on cancer cells and has been shown to be effective in combination with other cancer treatments. There are many future directions for research on BPTES, including the development of more stable and soluble analogs and the combination with other cancer treatments.
合成方法
The synthesis of BPTES involves several steps, including the reaction of 4-aminobenzoyl chloride with butyryl chloride to form N-(4-aminobenzoyl)butyramide, which is then reacted with thionyl chloride to produce N-(4-aminobenzoyl)butanoyl chloride. The final step involves the reaction of N-(4-aminobenzoyl)butanoyl chloride with 3-methylbutanoyl chloride in the presence of triethylamine to form BPTES.
科学研究应用
BPTES has been widely used in scientific research to study the metabolic pathways of cancer cells. It specifically targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to survive and grow.
属性
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-4-5-14(20)17-12-6-8-13(9-7-12)18-16(22)19-15(21)10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAJXFJJIVZNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(butanoylamino)phenyl]carbamothioyl}-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)



![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}cyclohexanecarboxamide](/img/structure/B5769298.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)